7,7-Dimethyl-1-azaspiro[3.5]nonane
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Overview
Description
7,7-Dimethyl-1-azaspiro[3.5]nonane is a chemical compound with the molecular formula C10H19N and a molecular weight of 153.27 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Scientific Research Applications
7,7-Dimethyl-1-azaspiro[3.5]nonane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems, particularly in the context of enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific molecular targets.
Preparation Methods
The synthesis of 7,7-Dimethyl-1-azaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable amine with a ketone or aldehyde, followed by reduction and further functionalization steps . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the cyclization process .
Chemical Reactions Analysis
7,7-Dimethyl-1-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-1-azaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
7,7-Dimethyl-1-azaspiro[3.5]nonane can be compared with other spirocyclic compounds, such as:
1-Azaspiro[4.5]decane: Similar in structure but with a different ring size, leading to different chemical and biological properties.
7,7-Dimethyl-1-azaspiro[4.4]nonane:
The uniqueness of this compound lies in its specific ring size and the presence of the nitrogen atom, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7,7-dimethyl-1-azaspiro[3.5]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)3-5-10(6-4-9)7-8-11-10/h11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBDDPKMVMMPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)CCN2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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